

2-Bromo-5-isopropylthiazole CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Bromo-5-isopropylthiazole

Cat. No.: B1440229

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An In-depth Technical Guide to **2-Bromo-5-isopropylthiazole**: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

2-Bromo-5-isopropylthiazole is a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive bromine atom at the 2-position and an isopropyl group at the 5-position, offers synthetic versatility for the development of novel therapeutic agents. The thiazole core is a privileged scaffold found in numerous biologically active compounds, making its derivatives prime candidates for targeting a wide array of diseases. This guide provides a comprehensive technical overview of **2-Bromo-5-isopropylthiazole**, covering its core chemical properties, a detailed putative synthesis protocol, expected spectroscopic characteristics, and its strategic application in modern drug development workflows. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.

Core Chemical Identity & Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. The key identifiers and physicochemical properties of **2-Bromo-5-isopropylthiazole** are summarized below.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	1159817-16-9[1][2][3]
Molecular Formula	C ₆ H ₈ BrNS[2]
Molecular Weight	206.11 g/mol [1]
IUPAC Name	2-bromo-5-(propan-2-yl)-1,3-thiazole
SMILES	CC(C)c1csc(Br)n1

| InChI Key | UJXLIDJMYQNEHZ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

Property	Value	Notes
Appearance	Colorless to light yellow liquid[3]	As reported by suppliers.
Purity	≥97%	Typical purity from commercial suppliers.[1][2]
Boiling Point	~303 °C at 760 mmHg	Predicted value; experimental data is not widely published.
Density	~1.57 g/cm ³	Predicted value.

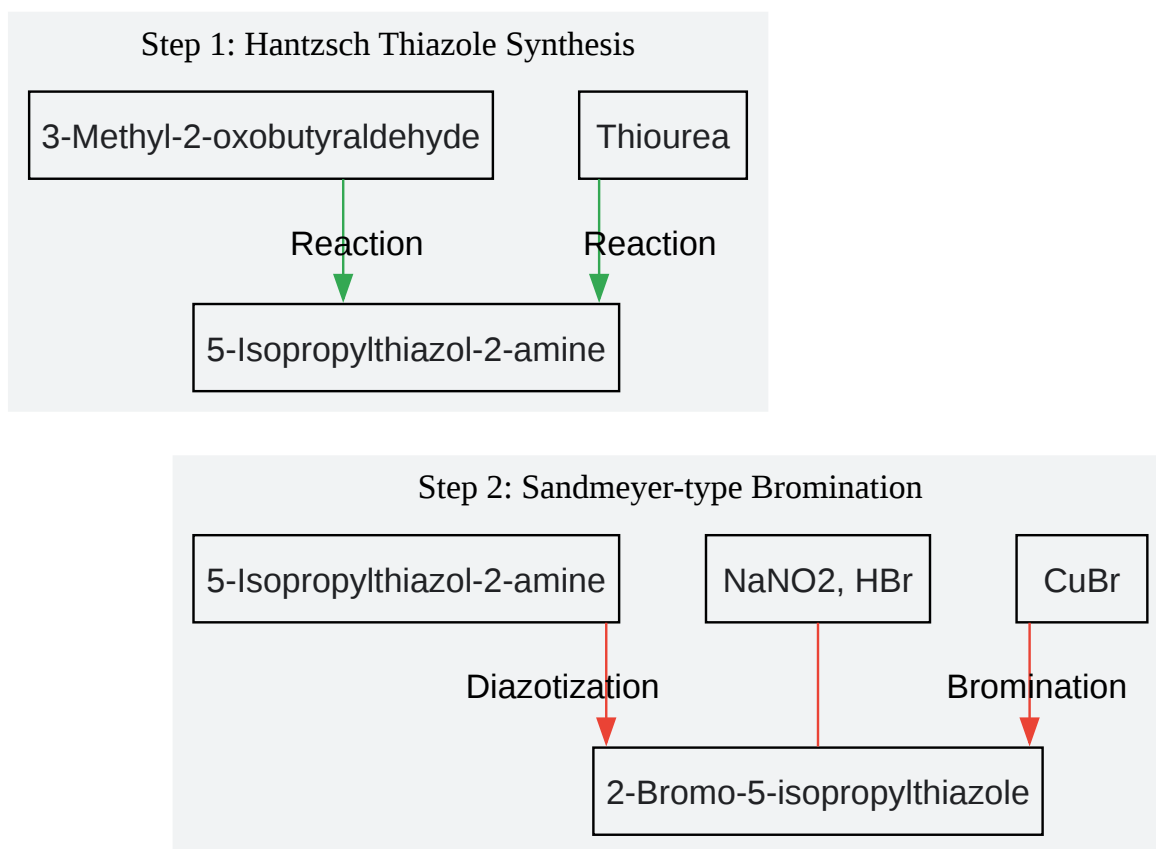
| LogP | ~3.19 | Predicted value, indicating significant lipophilicity. |

Synthesis and Mechanistic Insights

While **2-Bromo-5-isopropylthiazole** is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A plausible and robust synthetic route can be devised based on the foundational Hantzsch thiazole synthesis, followed by a regioselective bromination.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process: first, the formation of the 5-isopropylthiazole ring, and second, the selective bromination at the C2 position.



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Caption: Proposed two-step synthesis of **2-Bromo-5-isopropylthiazole**.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Isopropylthiazol-2-amine (Hantzsch Condensation)

- Rationale:** This classic cyclocondensation reaction is one of the most reliable methods for constructing the thiazole core. Thiourea serves as the C-N-C=S component, which reacts with an α -haloketone or, in this case, an α -ketoaldehyde derivative, to form the aminothiazole ring. The choice of an acidic catalyst facilitates the dehydration and cyclization steps.

- Methodology:
 - To a stirred solution of 3-bromo-3-methyl-2-butanone (1.0 eq) in ethanol (5 mL/mmol), add thiourea (1.1 eq).
 - Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).
 - Allow the mixture to cool to room temperature and then place in an ice bath for 30 minutes to precipitate the hydrobromide salt of the product.
 - Filter the solid precipitate and wash with cold diethyl ether.
 - To isolate the free base, dissolve the salt in water and basify to pH 9-10 with a saturated solution of sodium bicarbonate (NaHCO_3).
 - Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield 5-isopropylthiazol-2-amine.

Step 2: Synthesis of **2-Bromo-5-isopropylthiazole** (Sandmeyer-type Reaction)

- Rationale: The conversion of an amino group on a heteroaromatic ring to a bromide is efficiently achieved via a Sandmeyer-type reaction. The amine is first converted to a diazonium salt using sodium nitrite under acidic conditions (HBr). This highly reactive intermediate is then decomposed in the presence of a copper(I) bromide catalyst to install the bromine atom at the C2 position. The use of HBr as the acid source provides the necessary bromide counter-ion.
- Methodology:
 - Suspend 5-isopropylthiazol-2-amine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) (4.0 eq) at 0 °C in a three-neck flask equipped with a mechanical stirrer.
 - Slowly add a solution of sodium nitrite (NaNO_2) (1.2 eq) in water dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

- In a separate flask, dissolve copper(I) bromide (CuBr) (1.5 eq) in 48% HBr and cool to 0 °C.
- Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
- Extract the mixture with dichloromethane (DCM). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
- Purify the crude product via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure **2-Bromo-5-isopropylthiazole**.

Spectroscopic Characterization

Structural confirmation is paramount. While a specific experimental spectrum is best obtained from the sample in hand, the expected spectroscopic data provides a reliable benchmark for validation.

Table 3: Expected NMR and IR Spectroscopic Data

Spectroscopy	Expected Chemical Shift / Frequency	Assignment and Rationale
¹ H NMR (400 MHz, CDCl ₃)	δ 7.45 (s, 1H)	The singlet corresponds to the proton at the C4 position of the thiazole ring.
	δ 3.15 (sept, 1H, J = 6.9 Hz)	The septet is characteristic of the methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons.
	δ 1.30 (d, 6H, J = 6.9 Hz)	The doublet represents the six equivalent protons of the two methyl (-CH ₃) groups of the isopropyl moiety, split by the methine proton.
¹³ C NMR (100 MHz, CDCl ₃)	δ 155.0	C5-carbon of the thiazole ring, deshielded by the attached isopropyl group and sulfur atom.
	δ 142.0	C2-carbon, bearing the bromine atom, significantly deshielded.
	δ 135.0	C4-carbon of the thiazole ring.
	δ 30.0	Methine carbon (-CH) of the isopropyl group.
	δ 23.5	Methyl carbons (-CH ₃) of the isopropyl group.
FT-IR (neat, cm ⁻¹)	3100-3000	C-H stretch (aromatic/heteroaromatic).
	2970-2870	C-H stretch (aliphatic, from isopropyl group).

Spectroscopy	Expected Chemical Shift / Frequency	Assignment and Rationale
	1550-1450	C=N and C=C stretching vibrations within the thiazole ring.

| | 650-550 | C-Br stretch. |

Applications in Medicinal Chemistry and Drug Development

The true value of **2-Bromo-5-isopropylthiazole** lies in its utility as a versatile scaffold for building complex molecules with therapeutic potential.

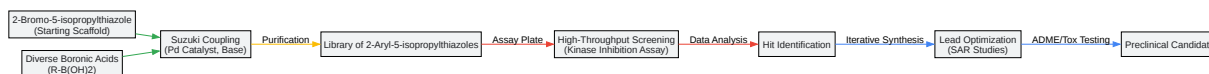
Strategic Importance

The thiazole ring is a "privileged structure" in drug discovery, present in numerous approved therapeutic agents.^[4] The functional handles on **2-Bromo-5-isopropylthiazole** allow for systematic exploration of chemical space:

- **C2-Bromine:** This position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).^[4] This allows for the facile introduction of aryl, heteroaryl, alkyl, or amino substituents, enabling the construction of large compound libraries for screening.
- **C5-Isopropyl Group:** This lipophilic group can engage in hydrophobic interactions within a target's binding pocket, potentially enhancing potency and modulating pharmacokinetic properties like cell permeability and metabolic stability.

This scaffold is particularly relevant in the development of kinase inhibitors for cancer therapy and inhibitors of enzymes like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in neurodegenerative diseases such as Alzheimer's.^[4]

Workflow: Library Synthesis for Kinase Inhibitor Discovery



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Caption: Drug discovery workflow using **2-Bromo-5-isopropylthiazole**.

This workflow illustrates how the starting material can be rapidly diversified. By reacting it with a collection of commercially available boronic acids, a library of novel compounds is generated. These compounds are then screened against a panel of protein kinases to identify "hits"—compounds that show inhibitory activity. The structure-activity relationship (SAR) of these hits is then explored through further chemical modification to optimize potency, selectivity, and drug-like properties, ultimately leading to a preclinical candidate.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols are mandatory. The following guidelines are based on data for structurally related brominated heterocyclic compounds and should be supplemented by consulting the specific Safety Data Sheet (SDS) provided by the supplier.^{[5][6][7]}

Table 4: Personal Protective Equipment (PPE) and Handling

Category	Requirement	Rationale
Ventilation	Work in a certified chemical fume hood.	To prevent inhalation of potentially harmful vapors. ^{[6][8]}
Eye Protection	ANSI-approved safety goggles or face shield.	To protect eyes from splashes. ^[5]
Hand Protection	Nitrile or neoprene gloves.	To prevent skin contact. ^[5]

| Skin/Body | Lab coat. | To protect skin and clothing. |

Handling and Storage Protocol

- Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[6] Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8]

First Aid Measures

- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
- Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
- Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[5]

Conclusion

2-Bromo-5-isopropylthiazole is a high-value chemical scaffold for modern drug discovery. Its defined structure, coupled with the synthetic accessibility offered by the C2-bromo substituent, provides medicinal chemists with a powerful tool for generating novel molecular entities. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

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